molecular formula C13H21ClOSi B14175970 {1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane CAS No. 918327-29-4

{1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane

Cat. No.: B14175970
CAS No.: 918327-29-4
M. Wt: 256.84 g/mol
InChI Key: FYJCFNZXVKNKPT-UHFFFAOYSA-N
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Description

1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane is an organosilicon compound characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to an ethyl group, an ethoxy group, and two dimethylsilane groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane typically involves the reaction of 1-[4-(Chloromethyl)phenyl]ethyl}dimethylchlorosilane with ethanol in the presence of a base such as sodium ethoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:

1-[4-(Chloromethyl)phenyl]ethyldimethylchlorosilane+Ethanol1-[4-(Chloromethyl)phenyl]ethyl(ethoxy)dimethylsilane+Hydrogen Chloride\text{1-[4-(Chloromethyl)phenyl]ethyl}dimethylchlorosilane + \text{Ethanol} \rightarrow \text{1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane + \text{Hydrogen Chloride} 1-[4-(Chloromethyl)phenyl]ethyldimethylchlorosilane+Ethanol→1-[4-(Chloromethyl)phenyl]ethyl(ethoxy)dimethylsilane+Hydrogen Chloride

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common practices.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding silanols or siloxanes.

    Reduction Reactions: The phenyl ring can undergo reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

Major Products:

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of reduced phenyl derivatives.

Scientific Research Applications

1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane linkages.

    Industry: Utilized in the production of specialty polymers and coatings with improved thermal and chemical resistance.

Mechanism of Action

The mechanism of action of 1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane involves its ability to form stable covalent bonds with various substrates. The chloromethyl group acts as a reactive site for nucleophilic attack, leading to the formation of new chemical bonds. The ethoxy and dimethylsilane groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

  • **1-[4-(Chloromethyl)phenyl]ethyl}dimethylchlorosilane
  • **1-[4-(Chloromethyl)phenyl]ethyl}trimethylsilane
  • **1-[4-(Chloromethyl)phenyl]ethyl}methoxy(dimethyl)silane

Comparison: 1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane is unique due to the presence of the ethoxy group, which imparts different reactivity and stability compared to its analogs. The ethoxy group enhances the compound’s solubility in organic solvents and provides additional sites for chemical modification.

Properties

CAS No.

918327-29-4

Molecular Formula

C13H21ClOSi

Molecular Weight

256.84 g/mol

IUPAC Name

1-[4-(chloromethyl)phenyl]ethyl-ethoxy-dimethylsilane

InChI

InChI=1S/C13H21ClOSi/c1-5-15-16(3,4)11(2)13-8-6-12(10-14)7-9-13/h6-9,11H,5,10H2,1-4H3

InChI Key

FYJCFNZXVKNKPT-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(C)C(C)C1=CC=C(C=C1)CCl

Origin of Product

United States

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